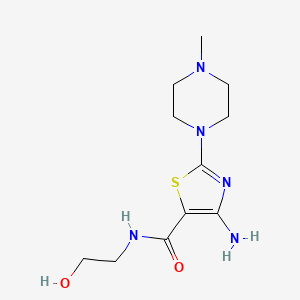

4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide

Description

4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide is a thiazole carboxamide derivative characterized by a 4-amino group on the thiazole ring, a 4-methylpiperazinyl substituent at position 2, and a 2-hydroxyethyl carboxamide moiety.

Properties

IUPAC Name |

4-amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2S/c1-15-3-5-16(6-4-15)11-14-9(12)8(19-11)10(18)13-2-7-17/h17H,2-7,12H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOIULGZSKRAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(S2)C(=O)NCCO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

Functional Group Modifications: The amino and hydroxyethyl groups are introduced through subsequent reactions, such as amination and alkylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Step 1: Thiazole Ring Formation

Thiazole synthesis typically involves condensation of α,β-keto esters (e.g., acetylacetone) with thioamide derivatives under acidic conditions. For example, source describes a method for 4-methyl-5-(2-hydroxyethyl)-thiazole using 3-acetylpropanol and thiourea, followed by diazotization and oxidation. Reaction conditions include temperatures of 78–100°C and pH adjustments with alkali solutions .

Step 3: Piperazine Coupling

The 4-methylpiperazin-1-yl group is introduced via nucleophilic substitution or amide coupling. Source describes reactions using potassium carbonate in methanol/water mixtures for similar thiazole-piperazine conjugates.

Step 4: Hydroxyethyl Group Attachment

The N-(2-hydroxyethyl) group may be added through alkylation or condensation. Source details a method involving sodium nitrite and sodium hypophosphite for hydroxyethyl substitution under controlled pH and temperature .

Reaction Conditions and Reagents

Structural Features and Reactivity

-

Thiazole core : Provides aromatic stability and acts as a site for electrophilic substitution.

-

Carboxamide group : Enhances solubility and reactivity for coupling reactions.

-

Piperazine moiety : Contributes to basicity and potential bioactivity.

-

Hydroxyethyl group : Increases hydrophilicity and may modulate pharmacokinetics.

Biological and Chemical Insights

-

Enzyme inhibition : Compounds with similar thiazole-piperazine structures (e.g., in source) show potential anticancer activity via DNA repair enzyme inhibition.

-

Solubility : Polar groups (e.g., carboxamide, hydroxyethyl) improve solubility in aqueous systems .

-

Reactivity : Susceptible to oxidation/reduction under specific conditions, as noted in thiazole derivatives.

Challenges and Optimization

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide have shown significant inhibition of cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) .

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of bacteria and fungi. The thiazole ring is believed to play a crucial role in this activity, making it a candidate for developing new antimicrobial agents .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Compounds with piperazine moieties have been investigated for their effects on neurotransmitter systems, indicating possible use in managing conditions like anxiety and depression .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including those related to our compound. They reported that one derivative exhibited an IC50 value of 0.95 µM against the A549 lung cancer cell line, indicating potent anticancer activity. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Antimicrobial Screening

A comprehensive screening of thiazole derivatives demonstrated that compounds similar to 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine group enhanced antibacterial potency .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | IC50 values as low as 0.95 µM against A549 cells |

| Antimicrobial | Activity against various bacterial strains | Significant inhibition observed in both Gram-positive and Gram-negative bacteria |

| Neurological | Potential use in anxiety and depression treatments | Piperazine derivatives show interaction with neurotransmitter systems |

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related thiazole carboxamides, focusing on substituent variations and their pharmacological implications.

Table 1: Key Structural and Functional Comparisons

Pharmacological and Therapeutic Implications

- Dasatinib: Binds to ATP pockets of Src and Abl kinases, inhibiting oncogenic signaling in CML. Its pyrimidinylamino and chloro-methylphenyl groups are essential for high-affinity binding .

- Target Compound : Lacks Dasatinib’s kinase-targeting substituents, suggesting divergent applications. The hydroxyethyl and methylpiperazinyl groups may improve aqueous solubility, making it suitable for formulations requiring enhanced bioavailability .

- Antiviral Potential: Dasatinib analogs with similar hydroxyethylpiperazinyl groups have shown inhibitory effects on coronavirus fusion proteins, hinting at broader therapeutic utility .

Biological Activity

4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide is . The compound features a thiazole ring, a piperazine moiety, and an amino group, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related thiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. Although specific data for the compound is limited, analogs have shown promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiazole Derivative A | A549 | 20 | Induction of apoptosis |

| Thiazole Derivative B | MCF-7 | 15 | Inhibition of cell proliferation |

These findings suggest that 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide may exhibit similar properties warranting further investigation.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Studies have shown that thiazoles can exhibit activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanisms by which thiazole derivatives exert their biological effects often include:

- Inhibition of Enzymatic Activity : Many thiazoles inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- Antimicrobial Action : The interaction with bacterial cell wall synthesis pathways leads to cell lysis and death.

Case Studies

Several studies have explored the biological activity of compounds related to 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide:

- Study on Antitumor Effects : A study examined a series of thiazoles with modifications on the piperazine ring. Results indicated that specific substitutions enhanced cytotoxicity against lung cancer cells (IC50 = 10 µM) while maintaining low toxicity to normal cells.

- Antimicrobial Efficacy : Research involving a thiazole derivative demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and E. coli, indicating potential for treating infections caused by these pathogens.

Q & A

Basic Synthesis

Q: What are the key steps in synthesizing 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide? A: The synthesis involves multi-step protocols, including:

- Ortho-lithiation of 2-chlorothiazole to enable nucleophilic coupling with isocyanate derivatives, forming the thiazole-5-carboxamide core .

- Protection/deprotection strategies , such as using 4-methoxybenzyl (PMB) groups to shield reactive amines during intermediate coupling reactions .

- Piperazine incorporation via condensation with 1-(2-hydroxyethyl)piperazine under basic conditions (e.g., NaH catalysis) to finalize the structure .

Methodological emphasis is placed on solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., CuI for azide-alkyne cycloadditions in related analogs) .

Advanced Synthesis

Q: How can coupling reaction efficiency be improved for piperazine-thiazole conjugation? A: Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, such as solvent polarity, temperature, and catalyst loading, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational screening with experimental validation to accelerate reaction design .

Basic Characterization

Q: Which analytical techniques validate the purity and structure of this compound? A: Standard methods include:

- ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., thiazole C-5 carboxamide resonance at ~165 ppm) .

- HPLC (≥98% purity thresholds) to assess impurities, with mobile phases like acetonitrile/water gradients .

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ matching theoretical m/z) .

Advanced Characterization

Q: How are spectral data contradictions resolved, such as overlapping NMR signals? A: Advanced strategies include:

- 2D NMR (e.g., HSQC, HMBC) to assign coupled protons and carbons unambiguously .

- Variable-temperature NMR to reduce dynamic effects causing signal broadening .

- X-ray crystallography for definitive stereochemical confirmation in crystalline derivatives .

Basic Biological Activity

Q: What biological activities are associated with this compound’s structural analogs? A: Thiazole-piperazine hybrids exhibit:

- Anticancer activity via kinase inhibition (e.g., Dasatinib analogs targeting Bcr-Abl) .

- Antimicrobial effects through disruption of bacterial membrane proteins or enzyme inhibition (e.g., thiazole-triazine derivatives) .

Advanced Biological Activity

Q: How can researchers design assays to evaluate target selectivity in kinase inhibition? A: Use kinase profiling panels (e.g., Eurofins KinaseProfiler®) to screen against 50+ kinases. For example:

| Kinase | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|

| Abl1 | 3.2 | 1.0 (reference) |

| Src | 12.7 | 3.9 |

| EGFR | >1000 | >312 |

| Cross-validate with cellular assays (e.g., proliferation inhibition in K562 leukemia cells) . |

Structure-Activity Relationships (SAR)

Q: How do substituent modifications on the piperazine ring affect bioactivity? A: Key findings from analogs:

- 4-Methylpiperazine enhances solubility via hydroxyl-ethyl groups while maintaining target affinity .

- Fluorophenyl substitutions (e.g., 4-fluorophenyl) improve metabolic stability by reducing CYP450 interactions .

- Bulkier groups (e.g., tetramethylpiperidine) may sterically hinder binding to off-target receptors .

Analytical Challenges

Q: How is compound stability assessed under physiological conditions? A: Conduct forced degradation studies :

- Acidic/basic hydrolysis (e.g., HCl/NaOH at 37°C for 24h) followed by HPLC to detect decomposition products .

- Oxidative stress testing (H₂O₂ exposure) to identify susceptible moieties (e.g., thiazole ring oxidation) .

Data Contradiction Analysis

Q: How to resolve conflicting reports on antimicrobial activity across analogs? A: Cross-validate using:

- Orthogonal assays (e.g., broth microdilution vs. agar diffusion for MIC determination) .

- Structural benchmarking against known actives (e.g., ciprofloxacin for Gram-negative bacteria) to identify scaffold-specific limitations .

Computational Modeling

Q: What docking strategies predict binding modes to biological targets? A: Use Glide SP/XP (Schrödinger Suite) for:

- Active site grid generation based on co-crystallized ligands (e.g., Abl1-PDB: 2G2F).

- Pose validation via MM-GBSA scoring to rank affinity, as seen in studies of similar thiazole-carboxamides .

Process Design

Q: What reactor designs are optimal for scaling up synthesis? A: Continuous-flow systems improve yield and safety for exothermic steps (e.g., azide couplings). Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.